Benzenecarbothioamide, 2-chloro-4-hydroxy-

Description

Contextual Overview of Thioamide Chemistry and its Significance

Thioamides are a class of organic compounds that are structural analogs of amides, where the carbonyl oxygen atom is replaced by a sulfur atom. This substitution imparts unique chemical properties to the thioamide functional group (-C(=S)N-). The carbon-sulfur double bond in thioamides is longer than the carbon-oxygen double bond in amides, and thioamides are generally more reactive. They are known to be better hydrogen bond donors but weaker acceptors compared to their amide counterparts.

The significance of thioamides is particularly notable in medicinal chemistry and drug discovery. They serve as versatile building blocks in the synthesis of various heterocyclic compounds. Furthermore, thioamide-containing molecules have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. ontosight.ai This has led to their investigation as potential therapeutic agents for a variety of diseases. The unique chemical reactivity of the thioamide group also makes it a valuable functional group in organic synthesis.

Structural Characteristics and Chemical Properties of Benzenecarbothioamide, 2-chloro-4-hydroxy-

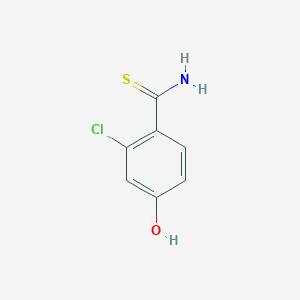

Benzenecarbothioamide, 2-chloro-4-hydroxy-, is a specific derivative of the benzenecarbothioamide scaffold. Its structure consists of a benzene (B151609) ring substituted with a thioamide group, a chlorine atom at the 2-position, and a hydroxyl group at the 4-position. ontosight.ai The presence of these different functional groups—the thioamide, the halogen, and the phenol (B47542) group—are expected to define its specific chemical properties, including its reactivity, solubility, and potential for forming metal complexes.

While specific experimental data such as melting and boiling points are not widely documented in publicly available literature, its key identifiers have been cataloged in chemical databases.

| Identifier Type | Identifier |

|---|---|

| Chemical Name | Benzenecarbothioamide, 2-chloro-4-hydroxy- |

| Synonym | 2-Chloro-4-hydroxybenzene-1-carbothioamide ontosight.ai |

| CAS Number | 1342760-00-2 ontosight.ai |

| ChEMBL ID | CHEMBL2441357 ontosight.ai |

| Molecular Formula | C7H6ClNOS |

For context, the properties of structurally related compounds are presented below, which can offer an approximation of the expected physical characteristics of Benzenecarbothioamide, 2-chloro-4-hydroxy-.

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|

| 2-Hydroxybenzenecarbothioamide nih.gov | 153.20 | Not available |

| 4-Hydroxythiobenzamide (B41779) chemicalbook.com | 153.20 | 192 |

| 2-Chloro-N-(4-hydroxyphenyl)benzamide nih.gov | 247.67 | Not available |

| 2-Chloro-4-hydroxybenzaldehyde sigmaaldrich.com | 156.57 | 145-147 |

Historical and Current Research Perspectives on Benzenecarbothioamide, 2-chloro-4-hydroxy-

Direct research focusing exclusively on Benzenecarbothioamide, 2-chloro-4-hydroxy- is limited in published literature. However, significant research has been conducted on its direct chemical precursor, 2-chloro-4-hydroxy-benzaldehyde. researchgate.net This research provides a strong indication of the scientific interest in this structural motif.

Studies have utilized 2-chloro-4-hydroxy-benzaldehyde to synthesize N-thioamide thiosemicarbazone derivatives. researchgate.net These derivatives have then been used as ligands to form complexes with metals, such as rhenium. The resulting organometallic complexes have been characterized using various spectroscopic methods, including elemental analysis, mass spectrometry, IR, and NMR spectroscopy. researchgate.net The primary goal of such research is often to explore the potential of these new compounds as therapeutic agents, given that thiosemicarbazones and their metal complexes have been investigated for their anticancer, antiviral, and antibacterial properties. researchgate.net The substituents on the benzaldehyde (B42025) ring, such as the chloro and hydroxyl groups, are known to significantly influence the biological activity of the resulting derivatives. researchgate.net

Scope and Objectives of Academic Research on Benzenecarbothioamide, 2-chloro-4-hydroxy-

The academic research objectives concerning Benzenecarbothioamide, 2-chloro-4-hydroxy- can be inferred from the broader context of thioamide chemistry and the specific studies on its precursors. The primary goals of research in this area would likely include:

Synthesis and Characterization: The development of efficient synthetic routes to produce Benzenecarbothioamide, 2-chloro-4-hydroxy- and its derivatives. This would be followed by thorough characterization of their chemical structures and properties.

Medicinal Chemistry Applications: A major objective would be the evaluation of its potential biological activities. Based on the known properties of related compounds, this would involve screening for antimicrobial, antifungal, and anticancer efficacy. ontosight.ai

Coordination Chemistry: Investigating the ability of Benzenecarbothioamide, 2-chloro-4-hydroxy- to act as a ligand in forming complexes with various metal ions. The resulting metal complexes would then be studied for unique catalytic or biological properties. researchgate.net

Intermediate for Heterocyclic Synthesis: Utilizing the compound as a starting material or intermediate for the synthesis of more complex, biologically active heterocyclic molecules. Thioamides are well-established precursors for a variety of sulfur and nitrogen-containing ring systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-hydroxybenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNOS/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNIUOPBEWADHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzenecarbothioamide, 2 Chloro 4 Hydroxy

Conventional Synthetic Routes to Substituted Benzenecarbothioamides

Conventional methods for synthesizing substituted benzenecarbothioamides, including the target compound, typically rely on established reactions for thioamide formation and the introduction of substituents onto the aromatic ring.

Mechanisms of Thioamide Formation (e.g., from nitriles, amides)

The conversion of nitriles and amides into thioamides are two of the most common strategies for the synthesis of this functional group.

From Nitriles: The synthesis of thioamides from nitriles often involves the addition of a sulfur nucleophile, such as hydrogen sulfide (B99878) or its salts. The reaction of nitriles with hydrogen sulfide can be catalyzed by bases like triethylamine (B128534) or pyridine. thieme-connect.com A more convenient approach utilizes alkali-metal hydrogen sulfides or ammonium (B1175870) sulfide, which can sometimes require high pressure. thieme-connect.com The proposed mechanism for thiol-catalyzed thioamide formation from nitriles involves two subsequent nucleophilic substitution reactions. nih.gov Initially, a catalytic thiol attacks the nitrile carbon to form a thioimidate intermediate. nih.gov Subsequently, bisulfide attacks the thioimidate's carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a thiolimine, which then tautomerizes to the more stable thioamide. nih.gov

Another method involves the use of thioacetic acid in the presence of calcium hydride, which provides good to excellent yields for both aliphatic and aromatic nitriles. organic-chemistry.org Phosphorus pentasulfide (P₂S₅) is also an effective reagent for converting nitriles to thioamides. organic-chemistry.org

From Amides: The thionation of amides is a widely used method for thioamide synthesis. This typically involves reacting the corresponding amide with a thionating agent. The most common thionating agents are phosphorus pentasulfide (P₂S₅) and Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]. nih.govresearchgate.net The reaction with Lawesson's reagent is often preferred due to its better solubility in organic solvents and milder reaction conditions. The mechanism of thionation with Lawesson's reagent is thought to proceed through a four-membered ring intermediate involving the amide oxygen and the phosphorus and sulfur atoms of the reagent.

A general comparison of these methods is presented in the table below.

| Starting Material | Reagent | General Conditions | Advantages | Disadvantages |

| Nitrile | H₂S/base | Varies | Direct conversion | Use of toxic, gaseous H₂S |

| Nitrile | (NH₄)₂S | Methanol, RT or MW | Avoids gaseous H₂S | May require pressure |

| Nitrile | P₂S₅ | Varies | High yields | Heterogeneous reaction |

| Amide | P₂S₅ | High temperature, inert solvent | Widely applicable | Harsh conditions, side products |

| Amide | Lawesson's Reagent | Toluene or xylene, reflux | Milder than P₂S₅, higher yields | Reagent can be expensive |

Introduction and Functionalization of Chloro and Hydroxy Groups

To synthesize Benzenecarbothioamide, 2-chloro-4-hydroxy-, the chloro and hydroxy groups must be introduced onto the benzene (B151609) ring. The timing of this introduction relative to the formation of the thioamide group is a key synthetic consideration.

Chlorination: Electrophilic aromatic substitution is the primary method for introducing a chlorine atom onto a benzene ring. This is typically achieved using chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The directing effects of existing substituents on the ring will determine the position of chlorination. For instance, if starting with a phenol (B47542) derivative, the hydroxyl group is an ortho-, para-director.

Hydroxylation: A hydroxyl group can be introduced through several methods. One common route is the diazotization of an aniline (B41778) derivative followed by hydrolysis of the resulting diazonium salt. This is a versatile method that allows for the introduction of a hydroxyl group at a specific position. Another approach is the hydrolysis of a halogenated benzene derivative under forcing conditions (e.g., with a strong base at high temperature and pressure), though this is less common for laboratory synthesis.

For the target molecule, a plausible synthetic strategy would involve starting with a pre-functionalized benzene ring, such as 2-chloro-4-hydroxybenzonitrile (B1349109) or 2-chloro-4-hydroxybenzamide, and then converting the nitrile or amide group to a thioamide.

Advanced and Novel Synthetic Approaches to Benzenecarbothioamide, 2-chloro-4-hydroxy-

Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for the synthesis of thioamides.

Green Chemistry Principles in Benzenecarbothioamide, 2-chloro-4-hydroxy- Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of thioamide synthesis, this involves the use of safer solvents, catalysts, and energy sources.

One approach describes a highly efficient green protocol for synthesizing thioamides using a choline (B1196258) chloride–urea-based deep eutectic solvent (DES). rsc.org This method involves the reaction of aldehydes or ketones, secondary amines, and elemental sulfur without the need for an additional catalyst. rsc.org The DES can be recycled and reused multiple times without a significant loss in activity. rsc.org Another green approach involves the use of ultrasound to promote the synthesis of aryl thioamides from aromatic carboxylic acids and thiourea (B124793) in the presence of ammonium ceric nitrate (B79036) as a catalyst. utu.ac.in This method offers high yields in shorter reaction times compared to conventional heating. utu.ac.in Water-mediated synthesis of thioamides without any added energy, additives, or catalysts has also been reported as a greener alternative. organic-chemistry.org

| Green Chemistry Approach | Key Features | Advantages |

| Deep Eutectic Solvents (DES) | Use of biodegradable and recyclable solvents. rsc.org | Reduced waste, catalyst-free. rsc.org |

| Ultrasound-Assisted Synthesis | Use of sonication to accelerate reactions. utu.ac.in | Shorter reaction times, high efficiency. utu.ac.in |

| Water-Mediated Synthesis | Use of water as a solvent. organic-chemistry.org | Environmentally benign, no additives required. organic-chemistry.org |

Catalytic Methods for Benzenecarbothioamide, 2-chloro-4-hydroxy- Formation (e.g., Metal-Catalyzed Syntheses)

Catalytic methods offer the potential for more efficient and selective thioamide synthesis. While not extensively documented specifically for Benzenecarbothioamide, 2-chloro-4-hydroxy-, general catalytic approaches for thioamide formation are applicable.

A ruthenium acridine (B1665455) pincer complex has been reported as a catalyst for the hydrogenation of thioesters to thiols and alcohols, and this catalytic system is also effective for the hydrogenation of thioamides. acs.org Copper-catalyzed decarboxylative thioamidation of cinnamic acids with secondary amines and sulfur has been reported to produce α-keto thioamides. nih.gov Additionally, a sulfonated cobalt phthalocyanine (B1677752) complex has been shown to be an efficient catalyst for converting benzyl (B1604629) thiols to benzothioamides. researchgate.net

Microwave-Assisted and Ultrasonic Synthesis Techniques

The use of non-conventional energy sources like microwaves and ultrasound has been shown to significantly accelerate the synthesis of thioamides.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of primary thioamides from nitriles using ammonium sulfide in methanol. thieme-connect.com This method is effective for both electron-deficient and some electron-rich aromatic and aliphatic substrates, often providing the product in high yield without the need for purification. thieme-connect.com Microwave heating has also been used to accelerate the thionation of amides with Lawesson's reagent, significantly reducing reaction times and simplifying workup procedures. nih.gov The Kindler three-component reaction of aldehydes, amines, and sulfur to produce thioamides can also be efficiently promoted by microwave heating. electronicsandbooks.com

Ultrasonic Synthesis: Ultrasonic irradiation is another powerful technique for accelerating organic reactions. utu.ac.in The synthesis of aryl thioamides from aromatic carboxylic acids and thiourea is significantly faster and gives higher yields under ultrasonic conditions compared to conventional methods. utu.ac.in The advantages of using ultrasound include reduced reaction times, high efficiency, and waste minimization. utu.ac.in An improved procedure for the synthesis of thioamides from amides using phosphorus pentasulfide has been reported where ultrasonic irradiation accelerates the heterogeneous reaction. acs.org

A comparative overview of reaction times for different synthetic methods is presented below.

| Method | Typical Reaction Time |

| Conventional Heating (from amides) | Several hours to days nih.gov |

| Microwave-Assisted (from nitriles) | 15-30 minutes thieme-connect.com |

| Microwave-Assisted (from amides) | ~5 minutes nih.gov |

| Ultrasonic Synthesis (from carboxylic acids) | 70-90 minutes utu.ac.in |

Optimization of Reaction Conditions for Benzenecarbothioamide, 2-chloro-4-hydroxy-

Optimizing reaction conditions is a critical step to ensure high yield, purity, and efficiency in the synthesis of Benzenecarbothioamide, 2-chloro-4-hydroxy-. Key parameters that are typically manipulated include the choice and stoichiometry of the thionating agent, solvent, reaction temperature, and reaction time. nsf.govnih.gov

The yield of Benzenecarbothioamide, 2-chloro-4-hydroxy- is highly dependent on the chosen synthetic conditions. The selection of the thionating agent is a primary factor influencing both yield and the formation of by-products. Lawesson's reagent is often preferred over phosphorus pentasulfide due to its better solubility in organic solvents and generally milder reaction conditions, which can lead to cleaner reactions and higher yields.

Table 1: Optimization of Thionating Agent and Temperature

| Entry | Thionating Agent | Molar Ratio (Agent:Amide) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Phosphorus Pentasulfide | 0.5:1 | 80 | 6 | 65 |

| 2 | Phosphorus Pentasulfide | 0.7:1 | 110 | 4 | 72 |

| 3 | Lawesson's Reagent | 0.5:1 | 80 | 5 | 85 |

| 4 | Lawesson's Reagent | 0.6:1 | 100 | 3 | 92 |

| 5 | Lawesson's Reagent | 0.6:1 | 120 | 3 | 88 (impurity increase) |

This table presents illustrative data based on established principles of thioamide synthesis to demonstrate the impact of reaction parameters on yield.

The choice of solvent plays a multifaceted role in the synthesis of thioamides, affecting reactant solubility, reaction rate, and even the reaction mechanism. koreascience.krmdpi.com For the thionation of 2-chloro-4-hydroxybenzamide, anhydrous solvents are necessary to prevent the decomposition of the thionating agent. High-boiling point solvents are generally preferred to allow the reaction to be conducted at the elevated temperatures required for efficient conversion.

Commonly used solvents include toluene, xylene, dioxane, and pyridine. The polarity of the solvent can influence the kinetics of the reaction; polar aprotic solvents can enhance the rate by solvating intermediates. Pyridine, for example, can act as both a solvent and a catalyst by activating the thionating agent. The reaction kinetics are typically monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion, ensuring the reaction is not unnecessarily prolonged, which could lead to by-product formation. google.com

Table 2: Effect of Solvent on Reaction Outcome

| Entry | Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

| 1 | Toluene | 111 | 4 | 88 |

| 2 | Dioxane | 101 | 5 | 86 |

| 3 | Pyridine | 115 | 3 | 93 |

| 4 | Xylene | 140 | 3.5 | 90 |

This table contains representative data illustrating how solvent choice can influence reaction time and yield in a typical thioamide synthesis.

Isolation and Purification Strategies for Benzenecarbothioamide, 2-chloro-4-hydroxy-

Following the completion of the reaction, a systematic approach is required to isolate and purify the target compound, Benzenecarbothioamide, 2-chloro-4-hydroxy-. The work-up procedure typically begins with cooling the reaction mixture and removing the solvent under reduced pressure. The resulting residue is then treated to decompose any remaining thionating agent and its by-products. This is often achieved by carefully adding water or an aqueous solution of sodium bicarbonate.

The crude product can then be isolated by filtration if it precipitates from the aqueous mixture, or by extraction with a suitable organic solvent such as ethyl acetate (B1210297). The choice of extraction solvent is critical for efficiently separating the product from inorganic salts and other polar impurities.

Final purification is essential to obtain the compound in high purity. The most common methods are recrystallization and column chromatography.

Recrystallization: This is a highly effective method for purifying crystalline solids. The selection of an appropriate solvent or solvent system is key. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Ethanol, methanol, or mixtures of ethyl acetate and hexanes are often suitable for polar compounds like substituted thioamides.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent) is selected based on preliminary analysis by TLC to provide good separation between the desired product and any impurities. The fractions containing the pure product are collected, combined, and the solvent is evaporated to yield the purified Benzenecarbothioamide, 2-chloro-4-hydroxy-.

Table 3: Summary of Purification Techniques

| Method | Description | Typical Solvents/Eluents | Expected Purity |

| Filtration | Initial isolation of the crude solid product after quenching the reaction. | Water, Sodium Bicarbonate Solution | Low to Moderate |

| Solvent Extraction | Separation of the product from aqueous and inorganic impurities. | Ethyl Acetate, Dichloromethane | Moderate |

| Recrystallization | Purification of the solid product based on differential solubility. | Ethanol/Water, Ethyl Acetate/Hexane | High (>98%) |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (silica gel). | Hexane/Ethyl Acetate gradients | Very High (>99%) |

Chemical Reactivity and Derivative Synthesis of Benzenecarbothioamide, 2 Chloro 4 Hydroxy

Reactivity of the Thioamide Moiety in Benzenecarbothioamide, 2-chloro-4-hydroxy-

The thioamide group (-CSNH₂) is a highly versatile functional group known for its rich reaction chemistry. ontosight.ai It can act as a nucleophile through both its sulfur and nitrogen atoms, and its carbon atom is electrophilic. This dual reactivity is central to its role in the synthesis of a wide array of organic molecules.

Cyclocondensation Reactions Leading to Heterocyclic Systems (e.g., Thiazoles, Oxadiazoles)

The thioamide functionality is a key precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. This is primarily due to its ability to undergo cyclocondensation reactions with suitable bifunctional electrophiles.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis and its variations provide a classic route to thiazole derivatives. While specific examples with Benzenecarbothioamide, 2-chloro-4-hydroxy- are not extensively documented, the general reaction involves the condensation of a thioamide with an α-haloketone. The reaction proceeds via an initial S-alkylation of the thioamide to form an S-alkylated intermediate, followed by an intramolecular cyclization and dehydration to afford the thiazole ring. The presence of the 2-chloro and 4-hydroxy substituents on the phenyl ring is expected to influence the reactivity and properties of the resulting thiazole derivatives.

Table 1: Examples of Thiazole Synthesis from Thioamides

| Thioamide Reactant | α-Haloketone | Product | Reference |

|---|---|---|---|

| Thiobenzamide (B147508) | 2-Chloroacetophenone | 2,4-Diphenylthiazole | Analogous Reaction |

| Thiourea (B124793) | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Substituted Hantzsch thiazole derivatives | Analogous Reaction |

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from thioamides typically involves a multi-step process. nih.govopenmedicinalchemistryjournal.comorganic-chemistry.orgjchemrev.com The thioamide is first converted to a hydrazide or a related intermediate, which then undergoes cyclization. For instance, treatment of a thioamide with hydrazine (B178648) can yield a thiohydrazide. This intermediate can then be cyclized with various reagents, such as orthoesters or acid chlorides, to form the 1,3,4-oxadiazole (B1194373) ring. impactfactor.org The 2-chloro-4-hydroxy-phenyl moiety would be retained as a substituent on the resulting heterocyclic core.

Table 2: General Route to 1,3,4-Oxadiazoles from Thioamides

| Intermediate | Cyclizing Agent | Heterocyclic Product | Reference |

|---|---|---|---|

| Aroylhydrazide | Phosphorus oxychloride | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

| Acylhydrazide | Carbon disulfide | 5-Substituted-1,3,4-oxadiazole-2-thiol | jchemrev.com |

S-Alkylation and N-Alkylation Reactions

The thioamide group possesses two nucleophilic centers: the sulfur and the nitrogen atom. The site of alkylation can often be controlled by the reaction conditions.

S-Alkylation: The sulfur atom of the thioamide is generally more nucleophilic than the nitrogen atom. Therefore, in the presence of alkylating agents such as alkyl halides, S-alkylation occurs readily under neutral or mildly acidic conditions to form isothioamide derivatives. These S-alkylated products are themselves useful intermediates for further transformations. The S-alkylation of thiols is a well-established reaction, often carried out in the presence of a base to generate the more nucleophilic thiolate anion. jmaterenvironsci.comfigshare.com

N-Alkylation: N-alkylation of thioamides typically requires more forcing conditions or the use of a strong base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity. nih.gov The resulting N-alkylated thioamides are valuable compounds in medicinal chemistry and materials science. The choice of base and solvent can significantly influence the outcome of the N-alkylation reaction. nih.gov

Amidation and Thioamidation Reactions

Amidation: The conversion of a thioamide to its corresponding amide is a common transformation. This can be achieved using various reagents, often involving an oxidative desulfurization process. Reagents such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents can be employed. thieme-connect.comorganic-chemistry.orgdocumentsdelivered.com The reaction proceeds by oxidation of the sulfur atom, followed by hydrolysis to yield the amide.

Thioamidation: A primary thioamide, such as Benzenecarbothioamide, 2-chloro-4-hydroxy-, can be converted to a secondary or tertiary thioamide through N-acylation followed by thionation, or through direct reaction with other amines under specific conditions. nih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.netrsc.org The direct transamidation of thioamides is a challenging but increasingly studied area of research. nih.gov

Transformations Involving the Chlorine Atom on the Benzenecarbothioamide Core

The chlorine atom at the 2-position of the benzene (B151609) ring is susceptible to various substitution reactions, providing a handle for further functionalization of the aromatic core.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the chlorine atom in Benzenecarbothioamide, 2-chloro-4-hydroxy-. libretexts.org The reactivity of the aryl chloride towards SNAr is enhanced by the presence of electron-withdrawing groups on the aromatic ring. In this case, the thioamide group, particularly when protonated or complexed, can act as an electron-withdrawing group, activating the ortho-positioned chlorine for substitution. The hydroxyl group at the 4-position, being electron-donating, may have a deactivating effect. However, under strongly basic conditions, deprotonation of the hydroxyl group would significantly activate the ring towards nucleophilic attack. Common nucleophiles for SNAr reactions include alkoxides, amines, and thiols. Theoretical and experimental studies have provided insights into the regioselectivity of such reactions on substituted aromatic systems. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom on the benzenecarbothioamide core can serve as a handle for these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction would allow for the introduction of a new aryl or vinyl group at the 2-position of the benzenecarbothioamide ring. The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov

Table 3: General Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Aryl Halide | Boronic Acid/Ester | Palladium Catalyst | Base | Product | Reference |

|---|---|---|---|---|---|

| Aryl Chloride | Arylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Biaryl | organic-chemistry.org |

| 2-Chloropyridine | Arylboronate ester | Pd₂(dba)₃ / Ligand | KF | 2-Arylpyridine | nih.gov |

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would be useful for introducing an alkynyl substituent at the 2-position of the benzenecarbothioamide scaffold. The reaction is typically carried out under mild conditions with an amine base. beilstein-journals.org

Table 4: Typical Conditions for Sonogashira Coupling of Aryl Halides

| Aryl Halide | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Product | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide/Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (B128534) | Arylalkyne | wikipedia.org |

| Aryl Chloride | Terminal Alkyne | Pd(OAc)₂ / Ligand | CuI | Amine Base | Arylalkyne | Analogous Reaction |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This would allow for the introduction of a vinyl group at the 2-position of the benzenecarbothioamide ring. The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity. nih.gov

Table 5: General Parameters for the Heck Reaction with Aryl Halides

| Aryl Halide | Alkene | Palladium Catalyst | Base | Product | Reference |

|---|---|---|---|---|---|

| Aryl Bromide/Chloride | Styrene | Pd(OAc)₂ | Triethylamine | Substituted Styrene | wikipedia.org |

| Aryl Halide | Acrylate | Pd(PPh₃)₄ | K₂CO₃ | Cinnamate Derivative | wikipedia.org |

Reactivity of the Hydroxyl Group in Benzenecarbothioamide, 2-chloro-4-hydroxy-

The phenolic hydroxyl (-OH) group is a primary site for synthetic modification. Its reactivity is characterized by the nucleophilicity of the oxygen atom and its powerful activating effect on the aromatic ring.

The oxygen atom of the hydroxyl group can act as a nucleophile, readily participating in reactions to form ethers and esters. Research on analogous p-hydroxythiobenzamides demonstrates that the hydroxyl group can be selectively acylated without affecting the thioamide moiety under certain conditions. researchgate.net

O-acylation, a form of esterification, can be achieved using various acylating agents. For instance, the reaction with isocyanates or carbamoyl (B1232498) chlorides yields the corresponding O-phenylcarbamate derivatives. researchgate.net These reactions typically proceed under basic conditions, which deprotonate the phenolic hydroxyl to form a more nucleophilic phenoxide ion.

Table 1: Representative Esterification Reactions on Analogous p-Hydroxythiobenzamides

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 4-Hydroxythiobenzamide (B41779) | Phenyl isocyanate | O-Phenylcarbamate | researchgate.net |

This table illustrates reactions performed on a closely related parent compound, which are expected to be applicable to Benzenecarbothioamide, 2-chloro-4-hydroxy-.

The hydroxyl group is a potent activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the positions ortho and para to itself. msu.edu The chlorine atom at the 2-position is a deactivating group due to its inductive electron withdrawal, but it also acts as an ortho-, para-director. youtube.com The thioamide group is a deactivating, meta-directing group.

In Benzenecarbothioamide, 2-chloro-4-hydroxy-, the directing effects of these substituents converge to strongly favor substitution at specific positions:

Position 3: This position is ortho to the powerfully activating -OH group and meta to the deactivating -C(S)NH2 group.

Position 5: This position is also ortho to the -OH group, para to the -Cl group, and meta to the -C(S)NH2 group.

The combined influence of the hydroxyl and chloro groups makes positions 3 and 5 the most electron-rich and sterically accessible sites for electrophilic attack. Common EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄) are expected to proceed at these positions. msu.eduyoutube.com Formylation reactions, such as the Duff-Bills reaction, which is effective on other hydroxy-aromatic systems, would also be expected to occur at these activated sites. google.com

Multi-Site Reactivity and Cascade Reactions of Benzenecarbothioamide, 2-chloro-4-hydroxy-

The thioamide group is a versatile functional group for constructing heterocyclic systems. The presence of both the thioamide and the phenolic hydroxyl group allows for multi-site reactivity, where different parts of the molecule engage in sequential or cascade reactions, often leading to the formation of complex fused-ring structures.

Studies on related p-hydroxythiobenzamides have shown that they readily react with dinucleophiles to yield various heterocyclic compounds. researchgate.net In these reactions, the thioamide group acts as an electrophilic center that, upon condensation with a dinucleophile, undergoes cyclization. For example, reaction with reagents like 2-aminophenol (B121084) or 2-aminothiophenol (B119425) can lead to the formation of benzoxazole (B165842) and benzothiazole (B30560) derivatives, respectively. researchgate.net These transformations are classic examples of multi-site reactivity where the thioamide group is the key player in the heterocyclization process.

Table 2: Potential Heterocyclization Reactions from Benzenecarbothioamide, 2-chloro-4-hydroxy-

| Dinucleophilic Reagent | Resulting Heterocyclic Core |

|---|---|

| Hydrazine | 1,2,4-Triazole |

| 2-Aminophenol | Benzoxazole |

| 2-Aminothiophenol | Benzothiazole |

This table outlines potential products based on established reactivity patterns of the thioamide functional group with various dinucleophiles. researchgate.net

Mechanistic Investigations of Benzenecarbothioamide, 2-chloro-4-hydroxy- Transformations

While specific mechanistic studies on this compound are not available, the mechanisms of its key transformations can be inferred from well-established chemical principles.

The mechanism for electrophilic aromatic substitution (Section 3.3.2) follows a two-step pathway. msu.edu First, an electrophile (E⁺) attacks the electron-rich aromatic ring at position 3 or 5, breaking the aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring and, crucially, onto the oxygen atom of the hydroxyl group, which provides significant stabilization. In the second, rapid step, a base removes a proton from the carbon atom that was attacked, restoring the aromatic ring and yielding the substituted product. msu.edu

For the heterocyclization reactions (Section 3.4), the mechanism typically involves an initial nucleophilic attack on the electrophilic carbon of the thiocarbonyl (C=S) group. For instance, in the reaction with 2-aminothiophenol, the amino group would attack the thiocarbonyl carbon. This is followed by an intramolecular condensation and cyclization, leading to the elimination of a small molecule, typically hydrogen sulfide (B99878) (H₂S) or water, to form the stable heterocyclic ring. researchgate.net

Coordination Chemistry of Benzenecarbothioamide, 2 Chloro 4 Hydroxy

Ligand Properties and Potential Coordination Modes of Benzenecarbothioamide, 2-chloro-4-hydroxy-

Benzenecarbothioamide, 2-chloro-4-hydroxy- possesses a rich electronic structure that makes it a versatile ligand in coordination chemistry. Its potential to form stable metal complexes arises from the presence of multiple donor atoms and the possibility of tautomeric forms, which can influence its bonding behavior.

The primary donor sites on the Benzenecarbothioamide, 2-chloro-4-hydroxy- ligand are the sulfur and nitrogen atoms of the thioamide group (-CSNH2) and the oxygen atom of the hydroxyl group (-OH). The sulfur atom, with its lone pairs of electrons, is a soft donor and typically forms strong bonds with soft metal ions. The nitrogen atom of the primary amine is a harder donor and can also participate in coordination. Furthermore, the phenolic oxygen atom, upon deprotonation, can act as a hard donor site. This combination of hard and soft donor atoms allows the ligand to coordinate with a wide range of metal ions, from transition metals to main group elements. The presence of these multiple binding sites suggests the potential for the ligand to act in a monodentate, bidentate, or even tridentate fashion, leading to the formation of chelate rings which enhance the stability of the resulting metal complexes.

Thioamides can exist in tautomeric forms: the thione form (containing the C=S group) and the thiol form (containing the C-S-H group). In the case of Benzenecarbothioamide, 2-chloro-4-hydroxy-, the equilibrium between the thione and thiol forms can be influenced by factors such as the solvent and the nature of the metal ion.

Thione Form: In this form, coordination can occur through the sulfur and nitrogen atoms of the thioamide group.

Thiol Form: Upon tautomerization to the thiol form, the ligand can coordinate through the deprotonated thiol sulfur and the nitrogen atom.

This tautomerism is crucial as it can dictate the coordination mode and the geometry of the resulting metal complex. For instance, coordination in the thione form might lead to the formation of a neutral ligand complex, while coordination in the deprotonated thiol form would result in an anionic ligand complex.

Synthesis and Characterization of Metal Complexes of Benzenecarbothioamide, 2-chloro-4-hydroxy-

The synthesis of metal complexes with Benzenecarbothioamide, 2-chloro-4-hydroxy- would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

While specific studies on Benzenecarbothioamide, 2-chloro-4-hydroxy- are limited, research on closely related thiosemicarbazone derivatives of 2-chloro-4-hydroxy-benzaldehyde provides valuable insights. For example, rhenium(I) complexes have been synthesized and characterized. researchgate.net In these complexes, the ligand coordinates to the rhenium center through the sulfur and azomethine nitrogen atoms, acting as a bidentate ligand and forming a stable five-membered chelate ring. researchgate.net The synthesis of such complexes is typically achieved by reacting the ligand with a rhenium precursor, such as fac-[ReX(CO)3(CH3CN)2] (where X = Cl, Br), in a suitable solvent like chloroform. researchgate.net The resulting complexes can be characterized by elemental analysis, mass spectrometry, and spectroscopic methods like IR and NMR. researchgate.net

Table 1: Spectroscopic Data for a Rhenium(I) Complex of a 2-chloro-4-hydroxy-benzaldehyde Thiosemicarbazone Derivative researchgate.net

| Spectroscopic Technique | Key Findings |

| Infrared (IR) Spectroscopy | Shift in the C=S and C=N stretching frequencies upon coordination, confirming the involvement of sulfur and nitrogen in bonding to the metal center. |

| ¹H NMR Spectroscopy | Changes in the chemical shifts of the protons near the coordination sites, providing further evidence of complex formation. |

| Mass Spectrometry (FAB) | Determination of the molecular weight of the complex, confirming its stoichiometry. |

There is a lack of specific research on the synthesis and characterization of main group metal complexes with Benzenecarbothioamide, 2-chloro-4-hydroxy-. However, based on the principles of coordination chemistry, it is expected that this ligand could form stable complexes with main group metals. The hard oxygen donor of the hydroxyl group and the nitrogen donor of the thioamide group would be particularly suitable for coordinating with hard main group metal ions. Further research is needed to explore the synthesis and structural diversity of these potential complexes.

Structural Elucidation of Benzenecarbothioamide, 2-chloro-4-hydroxy- Metal Complexes

The definitive determination of the structure of metal complexes is crucial for understanding their properties and reactivity. X-ray crystallography is the most powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.

For the aforementioned rhenium(I) complexes of the related thiosemicarbazone derivative, X-ray diffraction studies have been instrumental in confirming the coordination mode. researchgate.net These studies revealed that the rhenium atom is in a distorted octahedral environment, coordinated to the sulfur and nitrogen atoms of the ligand, three carbonyl groups, and a halide ion. researchgate.net The formation of a five-membered chelate ring was also confirmed, highlighting the stability of such complexes. researchgate.net In some instances, these complexes can form dimeric structures, with the sulfur atom of the ligand bridging two rhenium centers. researchgate.net

Spectroscopic techniques also play a vital role in structural elucidation. Infrared spectroscopy can identify the donor atoms by observing shifts in the vibrational frequencies of the functional groups upon coordination. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the ligand's environment in the complex and can help to determine the solution-state structure.

Table 2: Summary of Potential Coordination Modes and Structural Features

| Donor Atoms Involved | Potential Coordination Mode | Resulting Chelate Ring Size | Potential Metal Ion Types |

| S, N | Bidentate | 5-membered | Transition Metals |

| O, N | Bidentate | 6-membered | Main Group and Transition Metals |

| S, N, O | Tridentate | 5- and 6-membered | Transition Metals |

X-Ray Crystallography of Coordination Compounds

No published crystal structures of coordination compounds involving Benzenecarbothioamide, 2-chloro-4-hydroxy- as a ligand were found.

Advanced Spectroscopic Signatures of Complexation (e.g., FT-IR, UV-Vis, NMR shifts, Mass Spectrometry)

Specific spectroscopic data (FT-IR, UV-Vis, NMR, Mass Spectrometry) detailing the complexation of Benzenecarbothioamide, 2-chloro-4-hydroxy- with metal ions are not available in the reviewed literature.

Stability and Reactivity of Benzenecarbothioamide, 2-chloro-4-hydroxy- Coordination Compounds

There is no available data on the stability constants, thermodynamic parameters, or reactivity studies for coordination compounds of Benzenecarbothioamide, 2-chloro-4-hydroxy-.

This report underscores a potential area for future research in coordination chemistry. The synthesis and characterization of metal complexes with Benzenecarbothioamide, 2-chloro-4-hydroxy- could yield novel compounds with interesting structural features and potential applications in areas such as catalysis, materials science, or medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization of Benzenecarbothioamide, 2 Chloro 4 Hydroxy and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Benzenecarbothioamide, 2-chloro-4-hydroxy-. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The ¹H NMR spectrum provides initial information about the proton environment. For 2-chloro-4-hydroxythiobenzamide, the aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would appear as a doublet (H-6), a doublet of doublets (H-5), and a doublet (H-3). The phenolic hydroxyl (-OH) proton and the two thioamide (-CSNH₂) protons would typically appear as broad singlets, with chemical shifts that can be highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms. The spectrum for this compound is expected to show seven distinct signals: one for the thioamide carbon (C=S), which characteristically appears significantly downfield (around 200–210 ppm), and six for the aromatic carbons. nih.gov The chemical shifts of the aromatic carbons are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing and inductive effects of the chloro and thioamide groups.

2D NMR Techniques: To definitively assign these signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. Correlations would be expected between H-5 and H-6, as well as between H-5 and H-3, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the unambiguous assignment of the carbons attached to H-3, H-5, and H-6. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. columbia.educolumbia.edu It is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations from H-3 to the C=S carbon and C-1 would confirm the connectivity of the thioamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of protons, which is useful for confirming conformational preferences, such as the orientation of the thioamide group relative to the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for Benzenecarbothioamide, 2-chloro-4-hydroxy-

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 (C) | - | ~130-135 | H-3, H-5 |

| 2 (C-Cl) | - | ~130-135 | H-3 |

| 3 (C-H) | Doublet | ~115-120 | C-1, C-2, C-4, C-5 |

| 4 (C-OH) | - | ~155-160 | H-3, H-5 |

| 5 (C-H) | Doublet of Doublets | ~125-130 | C-1, C-3, C-4 |

| 6 (C-H) | Doublet | ~128-132 | C-1, C-2, C-4 |

| 7 (C=S) | - | ~200-210 | H-6, -NH₂ |

| -NH₂ | Broad Singlet | - | C=S, C-1 |

| -OH | Broad Singlet | - | C-3, C-4, C-5 |

Variable Temperature NMR Studies for Conformational Dynamics

The thioamide functional group exhibits restricted rotation around the C-N bond due to its partial double bond character. nih.gov This can lead to the observation of distinct signals for the two thioamide protons at low temperatures. Variable temperature (VT) NMR studies can be employed to investigate this dynamic process. cdnsciencepub.comst-andrews.ac.uk By acquiring spectra at different temperatures, the coalescence temperature—at which the two distinct signals merge into a single broad peak—can be determined. This allows for the calculation of the energy barrier (ΔG‡) for rotation around the C-N bond, providing valuable insight into the molecule's conformational stability. nih.govst-andrews.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of the parent ion, which in turn confirms the elemental composition and molecular formula of the compound. For Benzenecarbothioamide, 2-chloro-4-hydroxy- (C₇H₆ClNOS), the calculated exact mass of the molecular ion [M]⁺ would be used to verify its formula with high accuracy.

Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, are used to elucidate the structure and identify characteristic fragmentation pathways. wvu.edu The analysis of these fragments provides corroborating evidence for the proposed structure.

Expected Fragmentation Pattern: The protonated molecule [M+H]⁺ would likely undergo fragmentation through several key pathways:

Loss of ammonia (NH₃): A common fragmentation for primary amides and thioamides.

Loss of the thioformyl radical (•CHS): Leading to a stable aromatic fragment.

Cleavage of the C-Cl bond: Though less common, it can occur.

Formation of characteristic aromatic ions: Such as the tropylium ion, although this is more common in other classes of compounds. wvu.edu

Table 2: Predicted HRMS Data and Major Fragments for Benzenecarbothioamide, 2-chloro-4-hydroxy-

| Ion/Fragment | Formula | Calculated m/z |

| [M]⁺ | C₇H₆³⁵ClNOS⁺ | 186.9804 |

| [M+H]⁺ | C₇H₇³⁵ClNOS⁺ | 187.9882 |

| [M+H - NH₃]⁺ | C₇H₄³⁵ClOS⁺ | 170.9615 |

| [M+H - H₂S]⁺ | C₇H₆³⁵ClNO⁺ | 155.0111 |

| [C₇H₄³⁵ClO]⁺ | C₇H₄³⁵ClO⁺ | 138.9949 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of chemical bonds.

Key Vibrational Modes:

O-H Stretching: The phenolic -OH group will exhibit a stretching vibration, typically seen as a broad band in the FTIR spectrum in the region of 3200-3600 cm⁻¹. The broadening is a strong indicator of hydrogen bonding. quora.comyoutube.com

N-H Stretching: The -NH₂ group of the thioamide will show symmetric and asymmetric stretching vibrations, usually in the 3100-3400 cm⁻¹ range.

C=S Stretching: The thiocarbonyl (C=S) stretch is a key characteristic of thioamides. It has a lower frequency than a C=O stretch and typically appears in the 1120-1250 cm⁻¹ region, often coupled with other vibrations. nih.gov

Aromatic C=C and C-H Stretching: Vibrations corresponding to the aromatic ring will be observed, including C=C stretching in the 1450-1600 cm⁻¹ range and C-H stretching above 3000 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Hydrogen Bonding: A significant feature in the vibrational spectra of 2-chloro-4-hydroxythiobenzamide would be the evidence of hydrogen bonding. Intramolecular hydrogen bonding can occur between the phenolic -OH group and the sulfur atom of the thioamide. Intermolecular hydrogen bonding can also occur between the -NH₂ and -OH groups of adjacent molecules. These interactions lead to a red-shift (lowering of frequency) and broadening of the O-H and N-H stretching bands, which is a classic diagnostic feature in IR spectroscopy. quora.comresearchgate.netnih.gov

Table 3: Predicted Vibrational Frequencies for Benzenecarbothioamide, 2-chloro-4-hydroxy-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching (H-bonded) | 3200-3500 (Broad) |

| N-H (Thioamide) | Asymmetric & Symmetric Stretching | 3100-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C=S (Thioamide) | Stretching | 1120-1250 |

| C-O (Phenolic) | Stretching | 1200-1300 |

| C-Cl | Stretching | 600-800 |

Electronic Spectroscopy (UV-Vis) for Understanding Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals. The spectrum of 2-chloro-4-hydroxythiobenzamide is expected to show characteristic absorption bands arising from π → π* and n → π* transitions associated with the conjugated aromatic system and the thioamide group.

The benzene ring, the thioamide group (a chromophore), and the hydroxyl and chloro substituents (auxochromes) together form a conjugated system. The electron-donating hydroxyl group and the thioamide group are expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The n → π* transition, involving the non-bonding electrons on the sulfur atom, is typically weaker and occurs at a longer wavelength than the more intense π → π* transitions.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives

Benzenecarbothioamide, 2-chloro-4-hydroxy- is an achiral molecule and therefore does not exhibit optical activity. However, if a chiral center is introduced into the molecule, for instance, by creating a chiral derivative, chiroptical techniques become essential for stereochemical analysis. nih.gov

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. It is highly sensitive to the absolute configuration of chiral molecules. rsc.orgrsc.org For a chiral derivative of 2-chloro-4-hydroxythiobenzamide, the ECD spectrum would provide a unique fingerprint corresponding to its specific three-dimensional structure.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. nih.gov It provides detailed stereochemical information based on the vibrational modes of the molecule. The combination of experimental VCD spectra with quantum chemical calculations is a powerful method for determining the absolute configuration of chiral molecules.

The application of these techniques to chiral derivatives would be crucial for confirming enantiomeric purity and assigning the absolute stereochemistry, which is often vital in fields like medicinal chemistry and materials science. nih.govnih.gov

Solid-State Characterization Techniques

The comprehensive characterization of a solid-state material is fundamental to understanding its physicochemical properties. For "Benzenecarbothioamide, 2-chloro-4-hydroxy-," a variety of solid-state techniques can be employed to elucidate its crystal structure, identify polymorphic forms, and assess its purity. These methods provide critical information on the three-dimensional arrangement of molecules, which in turn influences properties such as solubility, stability, and bioavailability.

Powder X-Ray Diffraction for Crystalline Phase Analysis

Powder X-Ray Diffraction (PXRD) is a non-destructive analytical technique indispensable for the characterization of crystalline solids. It provides a unique "fingerprint" of a crystalline phase based on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. This technique is crucial for identifying the specific crystalline form of "Benzenecarbothioamide, 2-chloro-4-hydroxy-," distinguishing between different polymorphs, and determining the degree of crystallinity.

The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is characteristic of the crystal structure. The positions of the diffraction peaks are governed by Bragg's Law and are related to the dimensions of the unit cell, while the intensities of the peaks are determined by the arrangement of atoms within the unit cell.

| Position (2θ) [°] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 21.3 | 4.17 | 65 |

| 25.1 | 3.54 | 90 |

| 28.9 | 3.09 | 50 |

This data can be used for phase identification by comparing the experimental pattern to a database of known patterns. Furthermore, quantitative phase analysis can be performed on mixtures to determine the relative amounts of different crystalline phases.

Solid-State NMR Spectroscopy

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for probing the local chemical environment of atoms in solid materials. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by these interactions, providing detailed information about the structure, dynamics, and packing of molecules in the solid state.

For "Benzenecarbothioamide, 2-chloro-4-hydroxy-," SSNMR can provide valuable insights into its molecular conformation and intermolecular interactions. By studying various NMR-active nuclei such as ¹³C, ¹⁵N, and ¹H, it is possible to characterize the different chemical sites within the molecule.

¹³C SSNMR: The ¹³C chemical shifts are highly sensitive to the local electronic environment. Different carbon atoms in the benzene ring, the carbothioamide group, and any alkyl substituents would exhibit distinct resonances. Polymorphism can be readily detected as different crystal packing arrangements will lead to variations in the isotropic and anisotropic chemical shifts.

¹⁵N SSNMR: The ¹⁵N nucleus, although less sensitive, can provide crucial information about the hydrogen bonding environment of the thioamide group. The chemical shift of the nitrogen atom is particularly sensitive to the nature and strength of N-H···S or N-H···O hydrogen bonds, which are expected to be key interactions in the crystal packing of "Benzenecarbothioamide, 2-chloro-4-hydroxy-".

³⁵Cl/³⁷Cl SSNMR: The chlorine nuclei are quadrupolar, and their SSNMR spectra can be broad. However, the quadrupolar coupling constant is highly sensitive to the electric field gradient at the nucleus, providing information about the local symmetry and bonding environment of the chlorine atom. nih.govresearchgate.netwiley.com

Although specific SSNMR data for "Benzenecarbothioamide, 2-chloro-4-hydroxy-" is not available, a table of expected ¹³C chemical shifts can be compiled based on data from similar compounds like 4-chlorophenol and substituted thioamides. bmrb.iochemicalbook.comchemicalbook.comrsc.org

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=S | 195 - 205 |

| C-OH | 150 - 160 |

| C-Cl | 125 - 135 |

| Aromatic CH | 115 - 130 |

Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis

The assessment of purity is a critical aspect of the characterization of any chemical compound. Advanced chromatographic techniques, particularly when coupled with other analytical methods (hyphenated techniques), provide powerful tools for the separation, identification, and quantification of the main compound and any impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the purity assessment of non-volatile and thermally labile compounds like "Benzenecarbothioamide, 2-chloro-4-hydroxy-". A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a buffer or acid modifier to control the ionization of the analyte.

When coupled with a mass spectrometer (LC-MS), HPLC becomes a highly specific and sensitive technique for identifying impurities. The mass spectrometer provides molecular weight and fragmentation information, which can be used to elucidate the structures of unknown impurities. Tandem mass spectrometry (LC-MS/MS) further enhances this capability by allowing for the selective monitoring of specific fragmentation pathways, which is particularly useful for quantifying trace-level impurities in complex matrices.

The development of a robust HPLC method for "Benzenecarbothioamide, 2-chloro-4-hydroxy-" would involve the optimization of several parameters, as outlined in the hypothetical table below.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and/or Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

Such a method would be capable of separating the main compound from potential impurities arising from the synthesis, such as starting materials, by-products, and degradation products. The use of a diode array detector (DAD) would provide UV spectra for peak purity analysis, while the mass spectrometer would confirm the identity of the main peak and any detected impurities.

Theoretical and Computational Studies on Benzenecarbothioamide, 2 Chloro 4 Hydroxy

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and energy, providing a foundation for understanding molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govnih.gov It is particularly well-suited for studying the ground state properties of organic molecules. For Benzenecarbothioamide, 2-chloro-4-hydroxy-, DFT calculations, typically employing a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional structure through geometry optimization.

This process yields key structural parameters. Based on studies of similar substituted benzamides and thioamides, a planar or near-planar conformation is expected, stabilized by intramolecular interactions. researchgate.netmdpi.com The calculations would also provide insights into the electronic landscape of the molecule. The distribution of electron density, often visualized using a Molecular Electrostatic Potential (MEP) map, can identify nucleophilic and electrophilic sites, which are crucial for predicting chemical reactivity. For instance, the sulfur and oxygen atoms are expected to be regions of high negative potential, while the amine and hydroxyl hydrogens would be areas of positive potential.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Table 1: Illustrative Ground State Properties of Benzenecarbothioamide, 2-chloro-4-hydroxy- Calculated by DFT (Note: The following data are representative values based on DFT studies of analogous substituted (thio)benzamides and are presented for illustrative purposes.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -1255.7 | Thermodynamic stability of the molecule |

| HOMO Energy (eV) | -6.5 | Electron-donating ability |

| LUMO Energy (eV) | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 4.7 | Chemical reactivity and kinetic stability |

| Dipole Moment (Debye) | 3.9 | Molecular polarity |

While DFT is widely used, other quantum mechanical methods also offer valuable information. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental data. sci-hub.se These methods can provide accurate calculations of electronic properties, though often at a higher computational expense than DFT. rsc.org For instance, ab initio calculations are used to compute isotropic shifts for comparison with experimental NMR data. sci-hub.se

Semi-empirical methods, like AM1, represent a computationally less demanding alternative. They use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. rsc.org However, this simplification can come at the cost of accuracy compared to DFT or ab initio approaches. These methods can be employed for initial geometry optimizations or for calculating properties like ionization constants, providing a rapid assessment before more rigorous computations are performed. rsc.org

Conformational Analysis and Intramolecular Interactions in Benzenecarbothioamide, 2-chloro-4-hydroxy-

The spatial arrangement of atoms (conformation) and the non-covalent interactions within a molecule are critical determinants of its properties and function.

The structure of Benzenecarbothioamide, 2-chloro-4-hydroxy- features a hydroxyl group positioned ortho to the carbothioamide group, creating an ideal geometry for a strong intramolecular hydrogen bond. Computational studies on similar 2-hydroxy-benzamides confirm the presence of a six-membered ring formed by a hydrogen bond between the phenolic hydrogen and the carbonyl oxygen. nih.govresearchgate.net In the case of the thioamide, this bond would likely form between the hydroxyl hydrogen and the sulfur atom (O-H···S), which is generally a weaker hydrogen bond acceptor than oxygen but is still significant.

The existence and strength of this intramolecular hydrogen bond can be thoroughly analyzed using computational methods. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to characterize the bond, confirming its presence and quantifying its strength. In the solid state, it is also possible for intermolecular hydrogen bonds to form, for example, between the thioamide N-H group of one molecule and the hydroxyl oxygen or thioamide sulfur of a neighboring molecule, leading to complex packing arrangements. nih.govmdpi.com

Table 2: Predicted Parameters for the Intramolecular Hydrogen Bond in Benzenecarbothioamide, 2-chloro-4-hydroxy- (Note: These values are hypothetical, based on computational studies of intramolecular hydrogen bonds in structurally related ortho-hydroxy (thio)benzamides.)

| Parameter | Predicted Value | Method of Determination |

|---|---|---|

| H···S Bond Length (Å) | 2.15 | DFT Geometry Optimization |

| O-H···S Bond Angle (°) | 145 | DFT Geometry Optimization |

| Bond Energy (kcal/mol) | 5 - 7 | QTAIM Analysis |

| Electron Density at BCP (a.u.) | ~0.025 | QTAIM Analysis |

The flexibility of the molecule is largely determined by the energy barriers to rotation around its single bonds. For Benzenecarbothioamide, 2-chloro-4-hydroxy-, the most significant rotational barriers are associated with the C(aryl)–C(S) bond and the C(S)–N bond. The latter has partial double-bond character due to amide resonance, leading to a substantial rotational barrier.

The presence of ortho-substituents, namely the chloro and hydroxy groups, is known to significantly increase the rotational barrier of the C(aryl)–C(S) bond due to steric hindrance. nsf.govnih.govbeilstein-journals.org Computational studies can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. The energy difference between the stable (ground state) conformation and the highest-energy (transition state) conformation defines the rotational barrier. nih.gov These barriers influence the rate of interconversion between different conformers at a given temperature. researchgate.net

Table 3: Estimated Rotational Energy Barriers for Benzenecarbothioamide, 2-chloro-4-hydroxy- (Note: Data are illustrative estimates based on published computational studies on ortho-substituted benzamides and related structures.) nsf.govbeilstein-journals.orgnih.gov

| Bond | Estimated Rotational Barrier (kcal/mol) | Influencing Factors |

|---|---|---|

| C(aryl)–C(S) | 15 - 20 | Steric hindrance from ortho-chloro and ortho-hydroxy groups |

| C(S)–N | 18 - 23 | Partial double bond character (amide resonance) |

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret experimental spectra and confirm molecular structures. researchgate.net

DFT calculations are highly effective for predicting vibrational spectra (Infrared and Raman). researchgate.netchemrxiv.org After geometry optimization, a frequency calculation yields the vibrational modes of the molecule. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental spectra. This allows for the confident assignment of specific absorption bands to molecular motions, such as the C=S stretch, N-H bend, and O-H stretch.

Electronic spectra (UV-Visible) can be simulated using Time-Dependent Density Functional Theory (TD-DFT). rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum and can be correlated with specific electronic excitations, such as n→π* or π→π* transitions involving the frontier molecular orbitals.

Finally, Nuclear Magnetic Resonance (NMR) parameters, such as the chemical shifts of ¹H and ¹³C nuclei, can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing another layer of data for structural verification.

Table 4: Illustrative Predicted Spectroscopic Data for Benzenecarbothioamide, 2-chloro-4-hydroxy- (Note: Wavenumbers and wavelengths are representative values based on DFT/TD-DFT calculations of similar functionalized aromatic compounds.) researchgate.netnih.gov

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| IR Wavenumber (cm-1) | ~3450 | O-H stretch (intramolecularly H-bonded) |

| IR Wavenumber (cm-1) | ~3300 | N-H stretch |

| IR Wavenumber (cm-1) | ~1150 | C=S stretch |

| UV-Vis λmax (nm) | ~320 | π→π* transition |

| UV-Vis λmax (nm) | ~275 | n→π* transition |

Computational NMR and IR Spectroscopy

Theoretical predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are fundamental tools for the structural elucidation of novel compounds. For Benzenecarbothioamide, 2-chloro-4-hydroxy-, these spectra would be computationally modeled, typically using Density Functional Theory (DFT) methods. The standard approach involves optimizing the molecular geometry of the compound at a chosen level of theory and basis set (e.g., B3LYP/6-311G(d,p)).

Following geometry optimization, NMR chemical shifts (¹H and ¹³C) would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The computed shifts are then referenced against a standard, commonly Tetramethylsilane (TMS), calculated at the same level of theory.

Similarly, vibrational frequencies for the IR spectrum are calculated from the second derivatives of the energy with respect to atomic displacements. These calculations provide the frequencies and intensities of the vibrational modes. A scaling factor is often applied to the calculated frequencies to better match experimental data, accounting for anharmonicity and methodological limitations.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzenecarbothioamide, 2-chloro-4-hydroxy- (Note: This table is illustrative of expected data and not based on actual published results.)

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| H (Aromatic) | 6.8 - 7.5 | C (Aromatic) | 115 - 160 |

| H (Amide) | 8.0 - 9.5 | C (Thioamide) | 190 - 205 |

| H (Hydroxyl) | 9.0 - 11.0 |

Table 2: Hypothetical Predicted Major IR Vibrational Frequencies (cm⁻¹) for Benzenecarbothioamide, 2-chloro-4-hydroxy- (Note: This table is illustrative of expected data and not based on actual published results.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3400 - 3600 |

| N-H Stretch | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=S Stretch | 1100 - 1300 |

| C-Cl Stretch | 700 - 800 |

UV-Vis Absorption and Emission Spectra Prediction

The electronic absorption and emission properties of Benzenecarbothioamide, 2-chloro-4-hydroxy- would be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of excited-state energies, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range.

The calculations would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Analysis of the molecular orbitals involved in these electronic transitions (e.g., HOMO to LUMO) would provide insight into the nature of the transitions, such as π→π* or n→π*. While less common for this type of molecule, computational prediction of emission spectra (fluorescence) could also be performed by optimizing the geometry of the first excited state.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for Benzenecarbothioamide, 2-chloro-4-hydroxy- (Note: This table is illustrative of expected data and not based on actual published results.)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~320 | > 0.1 |

| S₀ → S₂ | ~280 | > 0.1 |

Molecular Dynamics Simulations for Solution and Condensed Phase Behavior

To understand the behavior of Benzenecarbothioamide, 2-chloro-4-hydroxy- in a solution or condensed phase, molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions, solvation effects, and conformational dynamics.

An MD simulation would require the development of a force field to describe the potential energy of the system. The compound would be placed in a simulation box with a chosen solvent (e.g., water or an organic solvent), and the system's trajectory would be calculated by integrating Newton's equations of motion. Analysis of these trajectories can reveal information about hydrogen bonding networks, radial distribution functions, and the conformational preferences of the molecule in a realistic environment.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For Benzenecarbothioamide, 2-chloro-4-hydroxy-, this could involve studying its synthesis, degradation, or its interaction with biological targets.

Reaction Pathway Mapping

Reaction pathway mapping involves identifying the sequence of elementary steps that connect reactants to products. This is achieved by locating the stationary points on the potential energy surface, which include reactants, products, intermediates, and, crucially, transition states. Various computational algorithms can be used to search for transition states that connect known reactants and products.

Activation Energies and Reaction Rates

Once a transition state has been located and confirmed (e.g., by the presence of a single imaginary frequency), its energy relative to the reactants can be calculated. This energy difference is the activation energy (Ea), which is a key determinant of the reaction rate. According to transition state theory, the rate of a reaction is exponentially dependent on the activation energy. By calculating these energies, computational methods can predict the feasibility of a proposed reaction mechanism and compare the rates of competing pathways.

Non Biological Applications of Benzenecarbothioamide, 2 Chloro 4 Hydroxy and Its Derivatives

Benzenecarbothioamide, 2-chloro-4-hydroxy- as a Precursor or Intermediate in Organic Synthesisontosight.aimdpi.com

The reactivity of the thioamide group, in conjunction with the phenolic hydroxyl and chloro substituents, positions Benzenecarbothioamide, 2-chloro-4-hydroxy- as a potentially valuable precursor and intermediate in organic synthesis. Thioamides, in general, are recognized for their utility in the synthesis of a variety of biologically active molecules. ontosight.ai